Home > Products > Screening Compounds P22646 > Fluoxetine glucuronide
Fluoxetine glucuronide - 96735-71-6

Fluoxetine glucuronide

Catalog Number: EVT-10947099
CAS Number: 96735-71-6
Molecular Formula: C23H26F3NO7
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoxetine glucuronide is a N-glycosyl compound.
Overview

Fluoxetine glucuronide is a metabolite of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of depression, obsessive-compulsive disorder, and various anxiety disorders. Fluoxetine itself is known for its role in increasing serotonin levels in the brain, which contributes to its antidepressant effects. The glucuronide form results from the conjugation of fluoxetine with glucuronic acid, facilitating its excretion and enhancing its solubility in water.

Source

Fluoxetine glucuronide is generated through metabolic processes in the liver. The conversion of fluoxetine to its glucuronide form primarily occurs via phase II metabolism, specifically through glucuronidation catalyzed by UDP-glucuronosyltransferases. This metabolic pathway is crucial for the detoxification and elimination of fluoxetine from the body.

Classification

Fluoxetine glucuronide falls under the category of pharmaceutical metabolites. It is classified as a glucuronide conjugate, which is a common modification for many drugs that enhances their solubility and facilitates renal excretion.

Synthesis Analysis

Methods

The synthesis of fluoxetine glucuronide can be achieved through enzymatic reactions involving UDP-glucuronosyltransferases. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to fluoxetine, resulting in the formation of fluoxetine glucuronide.

Technical Details

The process typically involves incubating fluoxetine with UDP-glucuronic acid in the presence of specific UDP-glucuronosyltransferase enzymes under controlled conditions (temperature, pH). The reaction can be monitored using high-performance liquid chromatography to confirm product formation and purity.

Molecular Structure Analysis

Structure

Fluoxetine glucuronide retains the core structure of fluoxetine but includes a glucuronic acid moiety attached to it. The molecular formula for fluoxetine is C17_{17}H18_{18}F3_{3}N1_{1}O1_{1}, while its glucuronide form has an additional carbohydrate component.

Data

The molecular weight of fluoxetine glucuronide is approximately 367.4 g/mol, accounting for the additional mass from the glucuronic acid component. The structural representation involves a phenyl ring connected to an amine group, with the glucuronic acid moiety linked through an ether or ester bond.

Chemical Reactions Analysis

Reactions

Fluoxetine glucuronide can undergo hydrolysis back to fluoxetine under certain conditions, particularly in acidic environments or through enzymatic action by β-glucuronidases. This reaction is significant as it can affect the pharmacokinetics and pharmacodynamics of fluoxetine in clinical settings.

Technical Details

The hydrolysis reaction typically involves incubation with β-glucuronidase enzymes at physiological pH and temperature, allowing for the release of fluoxetine from its conjugated form. Analytical methods such as mass spectrometry or liquid chromatography are employed to quantify both fluoxetine and its glucuronide form during these reactions.

Mechanism of Action

Process

Fluoxetine exerts its pharmacological effects by selectively inhibiting the reuptake of serotonin at synaptic clefts in the brain, leading to increased serotonin availability. Fluoxetine glucuronide, while primarily a metabolite, may also influence serotonin levels indirectly by modulating fluoxetine's bioavailability and half-life.

Data

Studies have shown that the presence of fluoxetine glucuronide can affect serum levels of fluoxetine, thereby influencing therapeutic outcomes. The pharmacokinetic profile indicates that higher concentrations of the glucuronide may correlate with prolonged effects of fluoxetine treatment.

Physical and Chemical Properties Analysis

Physical Properties

Fluoxetine glucuronide typically appears as a white to off-white solid. Its solubility profile indicates good solubility in aqueous solutions due to the polar nature of the glucuronic acid moiety.

Chemical Properties

Applications

Scientific Uses

Fluoxetine glucuronide serves as an important biomarker in pharmacokinetic studies assessing fluoxetine metabolism. It is utilized in clinical research to investigate drug interactions and individual variability in drug metabolism among patients undergoing treatment with fluoxetine. Moreover, understanding this metabolite's behavior aids in optimizing dosing regimens and minimizing side effects associated with fluoxetine therapy.

Metabolic Pathways and Biotransformation Mechanisms

Role of Phase II Metabolism in Fluoxetine Detoxification

Phase II metabolism transforms fluoxetine from a lipophilic molecule into polar, excretable metabolites. Glucuronidation specifically involves covalent attachment of glucuronic acid to fluoxetine’s phenolic hydroxyl group, forming an acyl glucuronide. This reaction:

  • Accelerates Clearance: Glucuronides exhibit 100-1000-fold higher aqueous solubility than parent compounds, facilitating rapid renal filtration [8].
  • Inactivates Pharmacological Activity: The glucuronide moiety sterically hinders interaction with serotonin transporters, abolishing reuptake inhibition [1].
  • Reduces Cellular Accumulation: Polar glucuronides cannot passively diffuse across membranes, limiting tissue retention. This contrasts with norfluoxetine, which demonstrates significant brain accumulation due to its lipophilicity and long half-life (7-9 days) [5].

Table 1: Key Characteristics of Fluoxetine Glucuronide Versus Precursor Compounds

PropertyFluoxetineNorfluoxetineFluoxetine Glucuronide
Molecular Weight (g/mol)309.3295.3485.5
logP (Partition Coefficient)4.054.151.82
Serotonin Transporter Affinity (Ki, nM)0.810.19>10,000
Elimination Half-life2-4 days7-9 days<12 hours

Enzymatic Conversion of Fluoxetine to Fluoxetine Glucuronide

The conversion occurs primarily in hepatocytes via endoplasmic reticulum-resident UGT enzymes. Human UGT isoforms demonstrate distinct catalytic roles:

  • UGT1A3: Primary contributor, catalyzing fluoxetine O-glucuronidation with low Km (∼25 μM), indicating high affinity [9].
  • UGT2B7: Secondary pathway, particularly relevant at higher substrate concentrations (>50 μM) [9].
  • UGT1A1, UGT1A9: Minor contributors (<15% of total glucuronidation activity) [9].

The reaction requires uridine 5'-diphospho-glucuronic acid as a cofactor. Kinetic studies reveal biphasic enzyme kinetics, suggesting allosteric modulation at therapeutic concentrations (0.2–1.0 μM). Genetic polymorphisms in UGT1A3 (e.g., rs3806596) reduce glucuronidation efficiency by 40–60% in variant carriers, potentially prolonging fluoxetine’s half-life [9].

Comparative Analysis of Glucuronidation Across SSRI Metabolites

Glucuronidation efficiency varies substantially among SSRIs due to structural differences:

  • Fluoxetine vs. Paroxetine: Both contain phenolic groups, but paroxetine’s methylenedioxy ring impedes glucuronidation (Vmax = 18 pmol/min/mg vs. 42 pmol/min/mg for fluoxetine) [9].
  • Sertraline: Lacks direct glucuronidation sites; instead, its primary metabolite (desmethylsertraline) undergoes glucuronidation via UGT2B7 [9].
  • Citalopram/Escitalopram: Tertiary amine structure necessitates N-glucuronidation (catalyzed by UGT1A4), which is 3-fold slower than O-glucuronidation of fluoxetine [6] [9].

Table 2: Glucuronidation Parameters of Major SSRIs in Human Liver Microsomes

SSRIPrimary UGT Isoform(s)Reaction TypeMean Vmax (pmol/min/mg)Relative Contribution to Clearance (%)
FluoxetineUGT1A3 > UGT2B7O-glucuronidation42 ± 815–20
ParoxetineUGT1A8O-glucuronidation18 ± 410–15
SertralineUGT2B7O-glucuronidation*29 ± 620–25
CitalopramUGT1A4N-glucuronidation14 ± 35–10

*Desmethylsertraline glucuronide

Interspecies Variability in Hepatic Biotransformation

Quantitative proteomics reveals species-specific differences in UGT expression and activity:

  • Human vs. Canine: Dogs exhibit 3.5-fold higher hepatic UGT1A expression but lower UGT2B activity, resulting in 40% faster fluoxetine glucuronide formation than humans [4] [7].
  • Rodent Models: Rats show minimal fluoxetine glucuronidation (<5% of dose) due to deficient UGT1A3 orthologs; instead, they excrete primarily sulfate conjugates [4] [10].
  • Non-Human Primates: Cynomolgus monkeys demonstrate glucuronidation kinetics most closely resembling humans (Km = 28 μM vs. 25 μM in humans), making them optimal preclinical models [4] [7].

Hepatobiliary transporters further modulate interspecies variability:

  • MRP2/ABCC2: Human canalicular efflux of fluoxetine glucuronide is 2.3-fold higher than in rats due to 4.2-fold greater MRP2 protein expression [4].
  • OATP1B1/SLCO1B1: Hepatic uptake in humans exceeds that in dogs by 60%, correlating with OATP1B1 abundance differences [7].

These variations necessitate cautious extrapolation of animal pharmacokinetic data to humans, particularly regarding metabolite accumulation and clearance rates.

Properties

CAS Number

96735-71-6

Product Name

Fluoxetine glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid

Molecular Formula

C23H26F3NO7

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1

InChI Key

ROQAUFRWFXOLOE-FEKBJPIOSA-N

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.